molecular formula C12H16N2O B8599932 3-(2-Pyridyl)-3-quinuclidinol CAS No. 32545-43-0

3-(2-Pyridyl)-3-quinuclidinol

Cat. No. B8599932
M. Wt: 204.27 g/mol
InChI Key: FHOSTDOWRPDWLG-UHFFFAOYSA-N
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Patent
US05346906

Procedure details

n-Butyl lithium (1.6M in hexanes, 17.4 ml, 27.9 mmol) was added dropwise to a solution of 2-bromopyridine (2.66 ml, 27.9 mmol) in ether (75 ml) cooled to -70° C. After 30 min a solution of 3-quinuclidinone (3.49 g, 27.9 mmol) in ether (25 ml) was added and the reaction mixture allowed to warm to -20° C. over 1 h. Methanol (50 ml) was added and the solution concentrated. The crude product was chromatographed through silica-gel using dichloromethane/methanol/ammonia (89:10:1) as eluent to give 1.58 g of the title compound as a tan solid. The dihydrochloride salt was prepared; m.p. 210°-5° C.; Found C, 51.82; H, 6.50; N, 9.98. C12H18N2Cl2O requires C, 51.99; H, 6.55; N, 10.10; δ(360 MHz, D2O) 8.792 (1H, d, J=5.4 Hz, py-H), 8.528 (1H, dt, J=8.1, 1.5 Hz, py-H), 8.139 (1H, d, J=8.1 Hz, py-H), 7.961 (1H, t, J=6.7 Hz, py-H), 4.177 (1H, d, J=14.3 Hz, H-2ax), 3.661 (1H, d, J=14.3 Hz, H-2eq), 3.54-3.35 (4H, m, H2 -6 and H2 -7) 2.55-1.65 (5H, m, H-4, H2 -5 and H2 -8); m/e 204 (M+).
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
2.66 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[N:13]12[CH2:20][CH2:19][CH:16]([CH2:17][CH2:18]1)[C:15](=[O:21])[CH2:14]2.CO>CCOCC>[OH:21][C:15]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH:16]2[CH2:19][CH2:20][N:13]([CH2:18][CH2:17]2)[CH2:14]1

Inputs

Step One
Name
Quantity
17.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2.66 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
3.49 g
Type
reactant
Smiles
N12CC(C(CC1)CC2)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to -20° C. over 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed through silica-gel

Outcomes

Product
Name
Type
product
Smiles
OC1(CN2CCC1CC2)C2=NC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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